molecular formula C11H18N2O2 B14390328 4,6-Dimethyl-1-oxo-2-pentyl-1lambda~5~-pyrimidin-5-ol CAS No. 88070-40-0

4,6-Dimethyl-1-oxo-2-pentyl-1lambda~5~-pyrimidin-5-ol

Cat. No.: B14390328
CAS No.: 88070-40-0
M. Wt: 210.27 g/mol
InChI Key: LQFIMWNTMBJYMH-UHFFFAOYSA-N
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Description

4,6-Dimethyl-1-oxo-2-pentyl-1lambda~5~-pyrimidin-5-ol is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-1-oxo-2-pentyl-1lambda~5~-pyrimidin-5-ol typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is heated to facilitate the formation of the pyrimidine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-1-oxo-2-pentyl-1lambda~5~-pyrimidin-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidines with various functional groups.

Scientific Research Applications

4,6-Dimethyl-1-oxo-2-pentyl-1lambda~5~-pyrimidin-5-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-1-oxo-2-pentyl-1lambda~5~-pyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylpyrimidine: Similar structure with an additional methyl group.

    4,6-Dimethyl-2-oxo-1,2-dihydropyrimidine: Similar structure with a different oxidation state.

    2,4-Dimethylpyrimidine: Lacks the pentyl group and has a simpler structure.

Uniqueness

4,6-Dimethyl-1-oxo-2-pentyl-1lambda~5~-pyrimidin-5-ol is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its pentyl group and specific oxidation state make it a valuable compound for various applications in research and industry.

Properties

CAS No.

88070-40-0

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

4,6-dimethyl-1-oxido-2-pentylpyrimidin-1-ium-5-ol

InChI

InChI=1S/C11H18N2O2/c1-4-5-6-7-10-12-8(2)11(14)9(3)13(10)15/h14H,4-7H2,1-3H3

InChI Key

LQFIMWNTMBJYMH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NC(=C(C(=[N+]1[O-])C)O)C

Origin of Product

United States

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